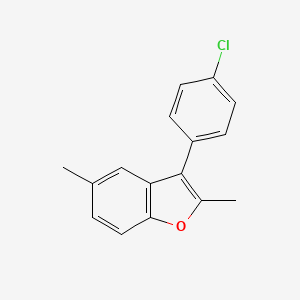![molecular formula C26H23BrN2O3 B12462564 N-(4-bromo-2-ethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12462564.png)
N-(4-bromo-2-ethylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE is a complex organic compound with a unique structure that includes a brominated phenyl group, an ethyl substituent, and a tetracyclic core
準備方法
The synthesis of N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Ethylation: Addition of the ethyl group to the phenyl ring.
Formation of the tetracyclic core: This step involves cyclization reactions to form the complex tetracyclic structure.
Amidation: Coupling of the tetracyclic core with the brominated ethylphenyl group to form the final benzamide compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
化学反応の分析
N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as 11β-HSD1, which is involved in cortisol metabolism.
Biological Research: The compound’s effects on cellular pathways and its potential as a therapeutic agent are explored in various biological studies.
Industrial Applications: Its unique structure makes it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, as an 11β-HSD1 inhibitor, it binds to the enzyme’s active site, preventing the conversion of cortisone to cortisol . This inhibition can modulate glucocorticoid levels in tissues, impacting various physiological processes.
類似化合物との比較
Similar compounds to N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE include other 4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-enes derivatives. These compounds share the tetracyclic core but differ in their substituents, which can affect their biological activity and chemical properties. The uniqueness of N-(4-BROMO-2-ETHYLPHENYL)-3-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDE lies in its specific brominated and ethylated phenyl group, which can influence its binding affinity and selectivity for molecular targets.
特性
分子式 |
C26H23BrN2O3 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
N-(4-bromo-2-ethylphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C26H23BrN2O3/c1-2-13-10-15(27)6-9-21(13)28-24(30)14-4-3-5-16(11-14)29-25(31)22-17-7-8-18(20-12-19(17)20)23(22)26(29)32/h3-11,17-20,22-23H,2,12H2,1H3,(H,28,30) |
InChIキー |
SWACHXMLYABKJZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462482.png)

![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B12462486.png)
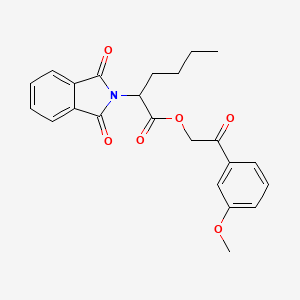
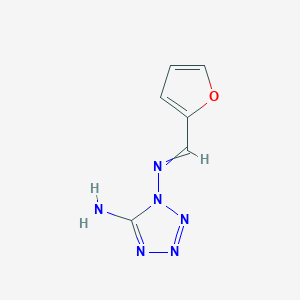
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12462504.png)
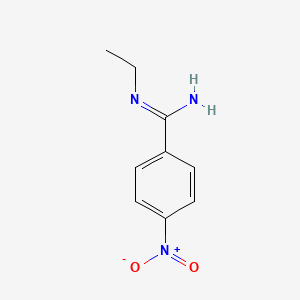
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-{2'-oxo-1,3-dihydro-1'H-spiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-6-yl}acetamide hydrochloride](/img/structure/B12462530.png)

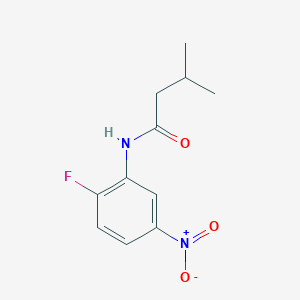
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-ethoxyphenyl)glycinamide](/img/structure/B12462553.png)
![4-[[2-[3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoyl]-5-(4-methyl-2-oxopiperazin-1-yl)-3,4-dihydro-1H-isoquinoline-1-carbonyl]amino]benzoic acid](/img/structure/B12462561.png)
![4-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonyl)-N-phenyl-1H-imidazole-5-carboxamide](/img/structure/B12462569.png)
